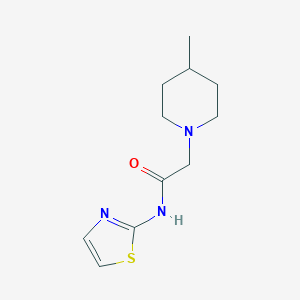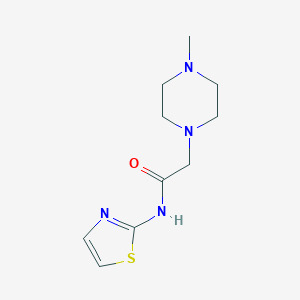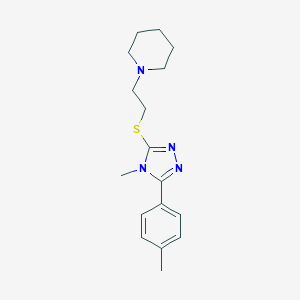![molecular formula C16H23N3O3S B275190 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide](/img/structure/B275190.png)
4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide, also known as EIP, is a chemical compound that has been widely used in scientific research. EIP is a sulfonamide derivative that has been synthesized for its potential pharmacological properties.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide is not fully understood. However, it has been suggested that 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide may exert its pharmacological effects by inhibiting the activity of enzymes such as carbonic anhydrase and histone deacetylase. 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and physiological effects:
4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide has been found to have various biochemical and physiological effects. 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide has been shown to reduce the growth of cancer cells, inhibit the activity of carbonic anhydrase, and reduce the production of pro-inflammatory cytokines. 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide has also been found to have antifungal and antibacterial activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide has also been found to have low toxicity in vitro. However, 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to use in some experiments. 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide also has a short half-life, which can limit its effectiveness in some studies.
Direcciones Futuras
There are several future directions for the research of 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide. One potential direction is to study the pharmacological effects of 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide in vivo. Another potential direction is to investigate the potential of 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide as a therapeutic agent for various diseases. Further studies are also needed to fully understand the mechanism of action of 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide and its potential toxicity. Additionally, the synthesis of 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide derivatives may lead to the discovery of new compounds with improved pharmacological properties.
Conclusion:
In conclusion, 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide is a sulfonamide derivative that has been widely used in scientific research due to its potential pharmacological properties. 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide has been found to have antifungal, antibacterial, and antitumor activities. The synthesis of 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide involves the reaction of 4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride with 3-(1H-imidazol-1-yl)propylamine. 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the research of 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide, including studying its pharmacological effects in vivo and investigating its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide involves the reaction of 4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride with 3-(1H-imidazol-1-yl)propylamine. The reaction takes place in the presence of a base such as triethylamine or pyridine. The product is then purified by column chromatography to obtain the desired compound. The yield of 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide is usually around 50-60%.
Aplicaciones Científicas De Investigación
4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide has been used in various scientific research studies due to its potential pharmacological properties. 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide has been found to have antifungal, antibacterial, and antitumor activities. It has also been studied for its potential use as a therapeutic agent for various diseases such as cancer, inflammation, and cardiovascular diseases.
Propiedades
Fórmula molecular |
C16H23N3O3S |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
4-ethoxy-N-(3-imidazol-1-ylpropyl)-2,3-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H23N3O3S/c1-4-22-15-6-7-16(14(3)13(15)2)23(20,21)18-8-5-10-19-11-9-17-12-19/h6-7,9,11-12,18H,4-5,8,10H2,1-3H3 |
Clave InChI |
NLHYCDGQGDKLPU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=C(C=C1)S(=O)(=O)NCCCN2C=CN=C2)C)C |
SMILES canónico |
CCOC1=C(C(=C(C=C1)S(=O)(=O)NCCCN2C=CN=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275121.png)


![Ethyl 4-(butylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B275124.png)
![Ethyl 5-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B275125.png)
![Ethyl 4-amino-2-{[2-(1-piperidinyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate](/img/structure/B275127.png)

![methyl 2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275135.png)
![8-Methyl-9-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B275143.png)
![5-amino-1-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile](/img/structure/B275144.png)
![9-Phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B275146.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B275147.png)
![9-(4-Methylphenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B275149.png)